

Spectroscopic Characterization of 2-Amino-6-methoxypyrazine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Amino-6-methoxypyrazine

Cat. No.: B112909

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Introduction

2-Amino-6-methoxypyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its prevalence as a scaffold in various biologically active molecules.^[1] Pyrazine derivatives are known to exhibit a wide range of pharmacological activities.^[1] A thorough understanding of the structural and electronic properties of **2-Amino-6-methoxypyrazine** is paramount for its effective utilization in the synthesis of novel therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable insights into the molecular structure, functional groups, and fragmentation patterns of this compound.

This technical guide provides an in-depth analysis of the spectroscopic data of **2-Amino-6-methoxypyrazine**. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on the analysis of structurally related compounds and fundamental spectroscopic principles. This approach offers a robust framework for researchers working with this and similar pyrazine derivatives.

Molecular Structure and Key Features

2-Amino-6-methoxypyrazine ($C_5H_7N_3O$, Molecular Weight: 125.13 g/mol) possesses a pyrazine ring substituted with an amino (-NH₂) group at position 2 and a methoxy (-OCH₃) group at position 6.^[2] The presence of both electron-donating groups (amino and methoxy) on

the electron-deficient pyrazine ring significantly influences its electronic distribution and, consequently, its spectroscopic properties.

Caption: Molecular structure of **2-Amino-6-methoxypyrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR data for **2-Amino-6-methoxypyrazine** are presented below, based on the analysis of related pyrazine and pyridine derivatives.^[3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

- Sample Preparation:
 - Accurately weigh 5-10 mg of high-purity **2-Amino-6-methoxypyrazine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a clean NMR tube.
 - Ensure complete dissolution, using gentle vortexing if necessary.
- Instrument Setup and Calibration:
 - Utilize a 400 MHz or higher field NMR spectrometer.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution and peak shape.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.

- Spectral Width: ~12 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 16-64.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: ~200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Perform phase and baseline corrections.
 - Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Caption: Workflow for NMR spectral analysis.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Data for **2-Amino-6-methoxypyrazine** (in DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-3	~7.6	Singlet	1H
H-5	~7.4	Singlet	1H
-NH ₂	~6.5	Broad Singlet	2H
-OCH ₃	~3.8	Singlet	3H

Interpretation:

- The two protons on the pyrazine ring (H-3 and H-5) are expected to appear as singlets due to the lack of adjacent protons for coupling. Their chemical shifts are influenced by the electronic effects of the substituents. The amino group's electron-donating nature would shield these protons, while the electronegative nitrogen atoms in the ring would deshield them.
- The protons of the amino group are anticipated to produce a broad singlet, a characteristic feature resulting from chemical exchange with the solvent and quadrupole broadening from the nitrogen atom.
- The methoxy protons will appear as a sharp singlet, as they are not coupled to any other protons.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for **2-Amino-6-methoxypyrazine** (in DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~158
C-6	~160
C-3	~125
C-5	~120
-OCH ₃	~55

Interpretation:

- The carbon atoms directly attached to the electronegative nitrogen and oxygen atoms (C-2 and C-6) are expected to be the most deshielded and therefore appear at the highest chemical shifts.
- The C-3 and C-5 carbons will resonate at intermediate chemical shifts.
- The carbon of the methoxy group will be the most shielded and appear at the lowest chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted key IR absorption bands for **2-Amino-6-methoxypyrazine** are based on the characteristic frequencies of aminopyrazines and aromatic ethers.[\[4\]](#)[\[5\]](#)

Experimental Protocol for FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid **2-Amino-6-methoxypyrazine** sample directly onto the ATR crystal.
- Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction if necessary.

Predicted IR Absorption Bands

Table 3: Predicted Key IR Absorption Bands for **2-Amino-6-methoxypyrazine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450-3300	N-H stretching (asymmetric & symmetric)	Amino (-NH ₂)
3100-3000	C-H stretching	Aromatic C-H
2950-2850	C-H stretching	Methoxy (-OCH ₃)
~1640	N-H bending (scissoring)	Amino (-NH ₂)
1600-1450	C=C and C=N stretching	Pyrazine ring
1250-1200	C-O-C stretching (asymmetric)	Methoxy (-OCH ₃)
1050-1000	C-O-C stretching (symmetric)	Methoxy (-OCH ₃)
~850	C-H out-of-plane bending	Aromatic C-H

Interpretation:

- The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine.
- The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
- The characteristic stretches of the pyrazine ring will appear in the 1600-1450 cm⁻¹ region.
- Strong absorptions corresponding to the C-O stretching of the methoxy group will be prominent in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The predicted mass spectrum of **2-Amino-6-methoxypyrazine** is based on common fragmentation pathways of pyrazine derivatives.^{[6][7]}

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a standard method for generating ions for mass analysis.

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization:
 - Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion ($M^{+ \cdot}$).
- Mass Analysis:
 - Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

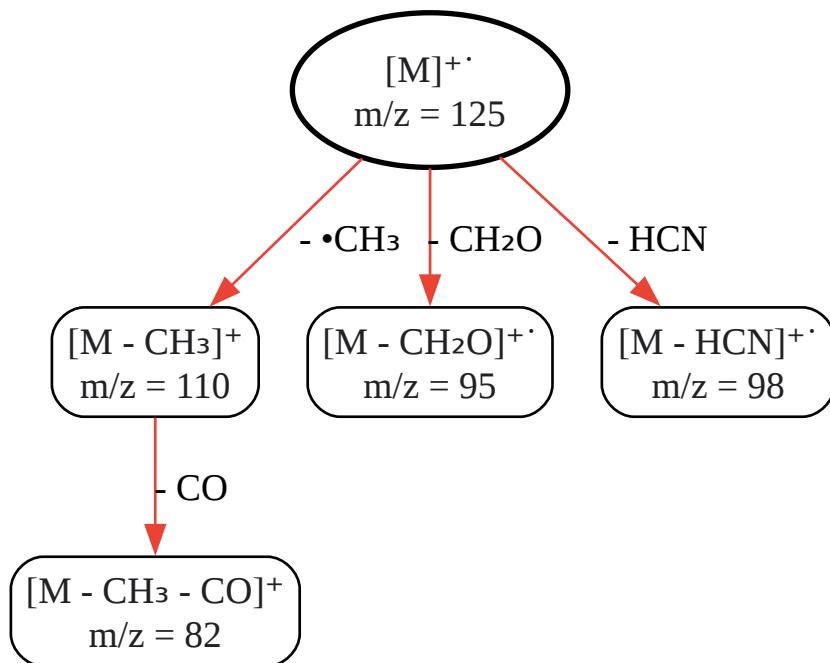
Molecular Ion: The molecular ion peak ($M^{+ \cdot}$) is expected at an m/z of 125, corresponding to the molecular weight of **2-Amino-6-methoxypyrazine**.

Key Fragmentation Pathways:

The fragmentation of the molecular ion is likely to proceed through several characteristic pathways:

- Loss of a methyl radical ($\cdot CH_3$): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z 110.
- Loss of formaldehyde (CH_2O): This can occur from the methoxy group, resulting in a fragment at m/z 95.

- Loss of hydrogen cyanide (HCN): Cleavage of the pyrazine ring can lead to the loss of HCN, producing a fragment at m/z 98.
- Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose CO, giving a fragment at m/z 82.



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Caption: Predicted major fragmentation pathways for **2-Amino-6-methoxypyrazine**.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Amino-6-methoxypyrazine**. By leveraging data from structurally analogous compounds and fundamental principles, we have outlined the expected ^1H NMR, ^{13}C NMR, IR, and MS characteristics. The detailed experimental protocols offer a standardized approach for researchers to acquire high-quality data. This guide serves as a valuable resource for scientists and professionals in drug development, enabling a deeper understanding of the structural properties of this important heterocyclic compound and facilitating its application in the synthesis of novel chemical entities.

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